Diethylsilanedicarbonitrile
Description
Diethylsilanedicarbonitrile (C₆H₁₀N₂Si) is an organosilicon compound featuring a central silicon atom bonded to two ethyl groups and two cyano (-CN) groups.
Properties
CAS No. |
103202-00-2 |
|---|---|
Molecular Formula |
C6H10N2Si |
Molecular Weight |
138.24 g/mol |
IUPAC Name |
[cyano(diethyl)silyl]formonitrile |
InChI |
InChI=1S/C6H10N2Si/c1-3-9(4-2,5-7)6-8/h3-4H2,1-2H3 |
InChI Key |
XNNKBXYMXPHFEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylsilanedicarbonitrile can be synthesized through several methods. One common approach involves the reaction of diethylsilane with cyanogen chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the formation of the desired product.
Another method involves the reaction of diethylsilane with cyanogen bromide. This reaction also requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, this compound can be produced using large-scale reactors equipped with temperature and pressure control systems. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Diethylsilanedicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethylsilanedicarboxamide.
Reduction: Reduction reactions can convert this compound to diethylsilanediamine.
Substitution: The cyano groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkyl groups are used in the presence of a catalyst.
Major Products Formed
Oxidation: Diethylsilanedicarboxamide
Reduction: Diethylsilanediamine
Substitution: Various substituted diethylsilanes, depending on the nucleophile used.
Scientific Research Applications
Diethylsilanedicarbonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure makes it a valuable reagent in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: this compound is used in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of diethylsilanedicarbonitrile involves its interaction with specific molecular targets. In biological systems, it can form stable complexes with proteins and nucleic acids, affecting their function. The compound’s ability to undergo various chemical reactions also allows it to modify the structure and activity of biomolecules.
Comparison with Similar Compounds
Structural Analogs
Table 1: Molecular Comparison of Diethylsilanedicarbonitrile and Related Compounds
Key Observations :
- Silicon vs. Carbon Core : this compound’s silicon atom may confer higher thermal stability compared to aromatic dicarbonitriles like isophthalonitrile . However, it is less polar than chlorinated silanes (e.g., dichlorodiethylsilane), which exhibit higher reactivity toward hydrolysis .
- Functional Groups: Unlike amino-substituted dicarbonitriles (e.g., ), this compound lacks hydrogen-bonding donors, reducing its intermolecular interactions.
Physical and Chemical Properties
Table 2: Property Comparison
Analysis :
- Thermal Stability : Aromatic dicarbonitriles like isophthalonitrile exhibit high melting points due to strong π-π stacking, whereas silicon-based compounds may show intermediate stability .
- Hydrolytic Sensitivity: Dichlorodiethylsilane’s chlorine atoms make it highly reactive with moisture, whereas this compound’s cyano groups likely resist hydrolysis under standard conditions .
Toxicity and Handling
- Nitrile Hazards : Most nitriles (e.g., isophthalonitrile) release toxic HCN upon decomposition, requiring ventilation and protective equipment .
- Silane Safety: Chlorinated silanes (e.g., dichlorodiethylsilane) are corrosive and require inert storage conditions . This compound’s toxicity profile is likely less severe but warrants caution due to cyano groups.
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